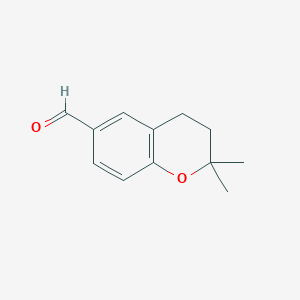

2,2-Dimethylchromane-6-carbaldehyde

Description

Overview of the Chromane (B1220400) Scaffold in Medicinal Chemistry and Organic Synthesis

The chromane ring system, a heterocyclic compound also known as benzodihydropyran, is a fundamental structure found in a wide array of natural products and synthetic molecules. wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. acs.orgcore.ac.uk Chromane-based structures are integral to various biologically active compounds, including vitamin E (tocopherols and tocotrienols) and numerous pharmaceuticals. wikipedia.orgcore.ac.uk

In medicinal chemistry, the chromane scaffold is recognized for its potential in developing treatments for a range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. core.ac.uknih.gov The versatility of the chromane ring allows for substitutions at various positions, leading to a diverse library of compounds with different pharmacological properties. nih.gov For instance, modifications at the C-2, C-3, C-6, and C-7 positions of the related chromanone scaffold have yielded potent antioxidant and antidiabetic compounds. nih.gov

From an organic synthesis perspective, the chromane framework serves as a robust building block for constructing complex molecular architectures. nih.gov Efficient methods for the synthesis of chromane and its derivatives are continuously being developed to support the creation of novel compounds. nih.govresearchgate.net

Significance of Aldehyde Functionality in Chemical Synthesis

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group, is one of the most reactive and versatile functional groups in organic chemistry. wikipedia.orgnumberanalytics.comchemistrytalk.org This high reactivity stems from the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophilic attack. numberanalytics.comchemistrytalk.org

Aldehydes participate in a vast number of chemical reactions, including:

Nucleophilic Addition Reactions: This is a hallmark reaction of aldehydes, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com This is the basis for reactions with Grignard reagents to form alcohols and with cyanide ions to produce cyanohydrins. numberanalytics.com

Oxidation: Aldehydes can be readily oxidized to form carboxylic acids using various oxidizing agents. numberanalytics.com

Reduction: The reduction of aldehydes yields primary alcohols. chemistrytalk.org

Condensation Reactions: Aldehydes are crucial in forming carbon-carbon bonds through reactions like the aldol (B89426) condensation. wikipedia.org

This broad reactivity makes aldehydes essential intermediates in the synthesis of pharmaceuticals, polymers, dyes, and fragrances. numberanalytics.combritannica.com They are fundamental building blocks for creating a wide range of more complex organic molecules. numberanalytics.com

Rationale for Focused Research on 2,2-Dimethylchromane-6-carbaldehyde

The specific combination of the 2,2-dimethylchromane scaffold and a carbaldehyde group at the 6-position gives this compound its particular importance in chemical research.

This compound serves as a crucial intermediate in the synthesis of a variety of more complex chemical compounds. lookchem.com Its structure provides a ready-made chromane core that can be further elaborated through reactions involving the aldehyde group. This makes it a valuable starting material in multi-step synthetic pathways aimed at producing novel materials and potential pharmaceutical agents. lookchem.com For example, a related compound, 6-acetyl-2,2-dimethyl-chromane, has been synthesized and characterized, highlighting the utility of functionalized chromanes in research. nih.gov

The aldehyde functional group on the 2,2-dimethylchromane scaffold is a prime site for chemical modification, or derivatization. lookchem.comnih.gov This allows chemists to introduce a wide variety of other functional groups and molecular fragments, thereby creating a diverse library of new compounds. lookchem.com This potential for derivatization is critical for structure-activity relationship (SAR) studies in drug discovery, where systematic modifications are made to a lead compound to optimize its biological activity. The reactivity of the aldehyde allows for the formation of various derivatives, such as those resulting from reactions with amines or other nucleophiles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUKOSGEQABOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365174 | |

| Record name | 2,2-dimethylchromane-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61370-75-0 | |

| Record name | 2,2-dimethylchromane-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylchromane 6 Carbaldehyde and Its Derivatives

Established Synthetic Routes to the Chromane (B1220400) Core

The construction of the chromane ring system can be achieved through various strategic bond formations. Established methods often involve the reaction of phenolic precursors with three-carbon components, leading to the formation of the dihydropyran ring.

Reactions Involving Salicylaldehyde (B1680747) and Enolates or Equivalents

A versatile and widely employed strategy for chromane synthesis involves the reaction of salicylaldehydes with various enolates or their synthetic equivalents. wikipedia.orgthermofisher.com These reactions typically proceed through a sequence of condensation and cyclization steps to furnish the chromane skeleton.

The enolates can be derived from a range of starting materials, including ketones, malononitrile (B47326), and α,β-unsaturated compounds. thermofisher.com For instance, the reaction between salicylaldehyde and acetophenone (B1666503) derivatives can lead to flavans (2-phenylchromanes). wikipedia.orgbyjus.com This process generally starts with a Knoevenagel condensation to form a chalcone, which is subsequently reduced and cyclized. wikipedia.orgbyjus.com Similarly, reacting salicylaldehyde with malononitrile in the presence of a base like sodium carbonate can efficiently produce 2-iminochromene derivatives, which are related precursors. byjus.com

Table 1: Examples of Chromane Synthesis from Salicylaldehyde and Enolate Equivalents

| Salicylaldehyde Derivative | Enolate Source | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Salicylaldehyde | Malononitrile | Na₂CO₃, H₂O | 2-Iminochromene | 90% | byjus.com |

| Salicylaldehyde | Acetophenone | KOH, EtOH then I₂ | Flavone | 72% (from chalcone) | byjus.com |

| Salicylaldehyde | Nitropropene | Et₃N | 2,3-Disubstituted chromene | 28% | wikipedia.org |

| Salicylaldehyde | Acetophenone | KOH, EtOH | Chalcone Intermediate | 66-85% | byjus.com |

Tandem Reactions in Chromane Synthesis

Tandem, domino, or cascade reactions offer an efficient approach to building molecular complexity in a single synthetic operation, avoiding the isolation of intermediates and reducing waste. semanticscholar.org Several tandem strategies have been developed for the synthesis of the chromane framework. These often involve an initial Michael addition followed by an intramolecular cyclization.

A common approach is the oxo-Michael addition of a salicylaldehyde to an α,β-unsaturated compound, which generates an enolate intermediate that subsequently undergoes intramolecular condensation to form the chromane ring. wikipedia.org Organocatalysis has emerged as a powerful tool for enantioselective tandem reactions, enabling the synthesis of chiral chromane derivatives with high stereocontrol.

Base-Catalyzed Condensation of Phenols with α,β-Unsaturated Aldehydes

The condensation of phenols with α,β-unsaturated aldehydes, such as 3-methyl-2-butenal (B57294) (prenal), is a direct method for constructing the 2,2-dimethylchromene ring system, a common precursor to 2,2-dimethylchromanes. This reaction is often catalyzed by a base, such as pyridine (B92270). The reaction proceeds via an initial ortho-alkylation of the phenol (B47542) followed by cyclization. While this method directly yields the chromene, subsequent reduction of the double bond is necessary to obtain the corresponding chromane.

Table 2: Base-Catalyzed Condensation for Chromene Synthesis

| Phenol Reactant | Unsaturated Aldehyde | Catalyst | Product | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde (B117250) | 3-Methyl-2-butenal | Pyridine (Microwave) | 2,2-Dimethyl-2H-chromene-6-carbaldehyde | 68% | byjus.com |

| Phenol | 3-Methyl-2-butenal | Phenylboronic Acid | 2,2-Dimethyl-2H-chromene | - | msu.edu |

Microwave-Assisted Synthesis Approaches

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. epa.gov The synthesis of chromane and chromene derivatives has benefited significantly from this technology.

For example, the pyridine-catalyzed condensation of phenols with 3-methyl-2-butenal to form 2,2-dimethyl-2H-chromenes can be performed efficiently under microwave irradiation, drastically reducing the reaction time from hours to minutes. byjus.com Microwave assistance has also been applied to multicomponent reactions for the synthesis of complex chromene derivatives and in the preparation of chroman-4-ones from resorcinols and 3,3-dimethylacrylic acid. epa.govorganic-chemistry.orgresearchgate.net

Catalytic Cyclization Methods

Various catalytic systems, including transition metals and organocatalysts, have been developed for the cyclization step in chromane synthesis. researchgate.netrsc.org These methods often offer high efficiency and selectivity.

Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes represents a convergent approach to chromanes under mild conditions. rsc.org Metal-catalyzed cycloisomerization of aryl propargyl ethers is another powerful strategy for forming the chromene ring, which can then be reduced to the chromane. msu.edu Furthermore, photoredox catalysis has been employed for the synthesis of chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes.

Specific Synthesis of 2,2-Dimethylchromane-6-carbaldehyde

The direct synthesis of this compound can be approached through two primary strategic routes: the formylation of a pre-existing 2,2-dimethylchromane ring or the construction of the heterocyclic ring from a substituted phenolic precursor already containing the aldehyde or a precursor group.

A highly plausible and efficient route involves a two-step process starting from 4-hydroxybenzaldehyde:

Chromene Formation: The first step is the base-catalyzed condensation of 4-hydroxybenzaldehyde with an isoprenoid C5 unit, such as 3-methyl-2-butenal. This reaction, often catalyzed by pyridine and accelerated by microwave irradiation, directly yields 2,2-Dimethyl-2H-chromene-6-carbaldehyde . byjus.com

Selective Hydrogenation: The second step involves the selective reduction of the carbon-carbon double bond within the pyran ring of the chromene intermediate, without affecting the aldehyde functional group. This can be achieved through catalytic hydrogenation. Conditions for such selective reductions are well-established, often employing catalysts like Palladium on carbon (Pd/C) or Rhodium complexes under controlled hydrogen pressure and temperature. researchgate.netnih.gov This method, known as catalytic transfer hydrogenation, can also be effective. The electron-rich nature of the chromene double bond allows for its preferential reduction over the less reactive aldehyde group.

An alternative strategy is the direct formylation of 2,2-dimethylchromane . This would involve an electrophilic aromatic substitution reaction.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. nih.govwikipedia.orgsoftbeam.net The ether oxygen of the chromane ring is an activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the heterocyclic ring and the gem-dimethyl group, the formylation is expected to occur predominantly at the more accessible C-6 (para) position. semanticscholar.org

Gattermann-Koch/Gattermann Reaction: The Gattermann-Koch reaction uses carbon monoxide and HCl with a Lewis acid catalyst to formylate aromatic rings. wikipedia.orgbyjus.com However, it is generally not applicable to phenol ethers. wikipedia.org The Gattermann reaction, using hydrogen cyanide or a safer equivalent like zinc cyanide, is more suitable for phenol ethers and could be a viable method. thermofisher.com

Friedel-Crafts Formylation: Direct formylation via the Friedel-Crafts reaction using formyl chloride is not feasible due to the instability of the reagent. wikipedia.org

Among these, the two-step synthesis starting from 4-hydroxybenzaldehyde is well-documented for the chromene intermediate and relies on a standard subsequent reduction, representing a robust pathway to the target compound.

Synthesis from 4-Hydroxybenzaldehyde and 3-Methyl-2-butenal

A straightforward and efficient method for the synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde involves the base-catalyzed condensation of 4-Hydroxybenzaldehyde with 3-Methyl-2-butenal. oup.com This reaction, when conducted under microwave irradiation in the presence of pyridine, yields the desired product in a significantly reduced reaction time compared to conventional heating methods. oup.com Specifically, the reaction of 4-Hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) under microwave irradiation for 25 minutes provides 2,2-Dimethyl-2H-chromene-6-carbaldehyde in 68% yield. oup.com

| Reactants | Reagents | Conditions | Product | Yield (%) |

| 4-Hydroxybenzaldehyde, 3-Methyl-2-butenal | Pyridine | Microwave irradiation, 25 min | 2,2-Dimethyl-2H-chromene-6-carbaldehyde | 68 |

Synthesis of Hydroxylated Derivatives (e.g., 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde)

The synthesis of hydroxylated derivatives, such as 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, can be achieved using a similar strategy. The reaction of 2,4-Dihydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine under microwave irradiation yields a mixture of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and 7-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. oup.com These isomers can then be separated. The molecular formula for 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is C12H12O3. cymitquimica.comchemspider.com

Another approach to obtaining hydroxylated chroman aldehydes involves the formylation of a pre-existing dihydroxychroman. For instance, 2,2-Dimethyl-5,7-dihydroxychroman can be synthesized from phloroglucinol (B13840) and isoprene. nih.gov This dihydroxychroman can then be formylated to introduce aldehyde groups. For example, treatment of 2,2-dimethyl-5,7-dihydroxychroman with dichloromethyl methyl ether and TiCl4 can produce a keto aldehyde. nih.gov Furthermore, direct diformylation of 2,2-dimethyl-5,7-dihydroxychroman can yield 5,7-Dihydroxy-2,2-dimethylchroman-6,8-dicarbaldehyde. nih.gov

| Starting Material | Reagents | Product(s) |

| 2,4-Dihydroxybenzaldehyde, 3-Methyl-2-butenal | Pyridine | 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and 7-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde |

| 2,2-Dimethyl-5,7-dihydroxychroman | Dichloromethyl methyl ether, TiCl4 | Keto aldehyde derivative |

| 2,2-Dimethyl-5,7-dihydroxychroman | Anhydrous CH2Cl2, gentle warming | 5,7-Dihydroxy-2,2-dimethylchroman-6,8-dicarbaldehyde |

Preparation of Related Chroman Aldehydes

The synthesis of the broader class of chroman aldehydes has been explored through various methods. One such method involves the reaction of salicylaldehyde with a β-chloronitroparaffin in the presence of a base, which can lead to the formation of chroman derivatives. acs.org Another strategy is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions to produce ester-containing chroman-4-ones. mdpi.com While not directly yielding chroman aldehydes, these chroman-4-ones can be considered as precursors.

Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent route to a variety of chromane derivatives. chemrxiv.org This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. chemrxiv.org For instance, the reaction of 2-(hydroxy(phenyl)methyl)phenol with methallyltrimethylsilane (B96022) in the presence of 5 mol% triflimide yields 2,2-dimethyl-4-phenylchroman in 73% yield. chemrxiv.org

Furthermore, the Reimer-Tiemann reaction, a classic method for the formylation of phenols, can be adapted for the synthesis of hydroxybenzaldehydes, which are key precursors. researchgate.netresearchgate.net An improved procedure using aqueous ethyl alcohol avoids the need for steam or vacuum distillation, offering a more convenient and higher-yielding process. researchgate.netresearchgate.net

Utilizing Isoxazole (B147169) as a Linker in Synthesis

The isoxazole moiety can be incorporated into chroman structures, serving as a linker to other chemical entities. The synthesis of isoxazole-substituted chromans can be achieved through a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes. nih.govfao.org This method allows for the preparation of a variety of 3- and 5-substituted (chroman-5-yl)-isoxazoles and (chroman-2-yl)-isoxazoles. nih.govfao.org The synthesis of 3,5-disubstituted isoxazoles can also be achieved through a one-pot reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov

Total Synthesis of Stereoisomers of Related Chromane Derivatives

The stereoselective synthesis of chromane derivatives is of great importance, as the biological activity of these compounds often depends on their stereochemistry. nih.gov Several methods have been developed to achieve high enantio- and diastereoselectivity.

An organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation, can produce functionalized chromanes with good to high yields and excellent enantioselectivities. rsc.org Another approach involves the nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones, which provides chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org

Furthermore, the asymmetric hydrogenation of chromones and intramolecular oxy-Michael addition of phenol substrates with α,β-unsaturated ketone moieties are established routes to chiral 2-substituted chromane moieties. nih.gov

Synthesis of Derivatives and Analogues

The aldehyde group in this compound and its analogues is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the synthesis of a diverse range of derivatives.

One common transformation is the oxidation of the aldehyde to a carboxylic acid. Conversely, the aldehyde can be reduced to the corresponding alcohol. More complex transformations involve the reaction of the aldehyde with nucleophiles. For example, condensation with hydrazine (B178648) hydrate (B1144303) can form hydrazones, which can then be reacted with substituted isatins to generate Schiff bases. nih.gov

Palladium-catalyzed reactions offer another avenue for functionalizing the aldehyde group. For instance, Pd(II)-catalyzed oxidative aldehyde-sp2C–H functionalization and cyclization using N-heterocyclic carbenes (NHCs) with a mild oxidant like DMSO can lead to the formation of esters. nih.gov This methodology has been successfully applied to the synthesis of sugar-based analogues and β-hydroxy chromanones. nih.gov

Modifications of the Chromane Ring System

Modifications of the 2,2-dimethylchromane ring system are fundamental to accessing a diverse range of derivatives. A common strategy involves the synthesis of 2,2-dimethylchroman-4-ones, which serve as versatile intermediates. These can be synthesized through the condensation of a phenol with β-hydroxyisovaleric acid in the presence of a Lewis acid like boron fluoride-etherate. researchgate.net Alternatively, a combination of Michael condensation and cyclodehydration using polyphosphoric acid provides an efficient route to alkoxy-substituted 2,2-dimethylchromanones. researchgate.net

Once obtained, these chromanones can be subjected to further transformations. For instance, reduction of the ketone at the C-4 position to a hydroxyl group, followed by dehydration, yields the corresponding 2,2-dimethylchromenes. researchgate.net A one-pot method for this transformation, involving sodium borohydride (B1222165) for the reduction and acid for the dehydration, has been reported. researchgate.net

Another significant modification involves the direct synthesis of the related 2,2-dimethyl-2H-chromene-6-carbaldehyde. A reported synthesis starts from 4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzaldehyde. This precursor, when treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in toluene (B28343) under reflux, undergoes cyclization to afford 2,2-dimethyl-2H-chromene-6-carbaldehyde in high yield. chemicalbook.com This method provides direct access to the chromene analogue of the target compound.

Introduction of Stereogenic Centers via Asymmetric Synthesis

The introduction of stereogenic centers into the chromane framework is crucial for the development of chiral compounds with specific biological activities. A notable example is the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, a natural product derivative. nih.govnih.gov

The key steps in this synthesis involve:

Sharpless Asymmetric Dihydroxylation: This reaction, applied to a 2,2-dimethyl-6-acetyl-2H-chromene precursor, introduces two adjacent hydroxyl groups at the C3 and C4 positions with high enantioselectivity, leading to a cis-diol. nih.govacs.org

Mitsunobu and Steglich Reactions: To obtain the trans-isomers, the stereochemistry at one of the newly formed chiral centers can be inverted. The Mitsunobu reaction, using an appropriate carboxylic acid, allows for the inversion of the C4 stereocenter. nih.govacs.org Conversely, a Steglich esterification can be used to selectively esterify the cis-diol, preserving the original stereochemistry. nih.govacs.org

The absolute configuration of the synthesized stereoisomers can be confirmed using techniques such as Mosher ester analysis. nih.gov This strategic introduction of chirality allows for the systematic synthesis of all possible stereoisomers of a given chromane derivative, which is essential for studying their structure-activity relationships.

| Reaction | Purpose | Key Reagents | Outcome |

| Sharpless Asymmetric Dihydroxylation | Enantioselective formation of a cis-diol | AD-mix-α or AD-mix-β | (3R,4S)- or (3S,4R)-diol |

| Mitsunobu Reaction | Inversion of stereochemistry at C4 | DEAD, PPh₃, Carboxylic Acid | trans-isomer |

| Steglich Esterification | Esterification with retention of stereochemistry | DCC, DMAP, Carboxylic Acid | cis-ester |

Multi-component Reactions for Chromane Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are applicable to the synthesis of various chromane and chromene derivatives.

For instance, a one-pot, three-component condensation reaction of an aromatic aldehyde, malononitrile, and a phenol (such as α- or β-naphthol) can be used to synthesize 2-amino-4H-chromene derivatives. nih.gov These reactions are often catalyzed by various catalysts, including magnetic nanoparticles, and can be promoted by microwave irradiation under solvent-free conditions, aligning with the principles of green chemistry. nih.gov

The general strategy of MCRs involves the combination of three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach minimizes waste and reduces the number of synthetic steps and purification procedures compared to traditional linear syntheses. The development of an MCR for 2,2-dimethylchromane derivatives would likely involve the reaction of a substituted salicylaldehyde, a component to form the dimethylpyran ring, and a third component to introduce or modify the carbaldehyde group or other functionalities.

Synthesis of Spirochromanone Frameworks

Spirochromanones, which feature a spirocyclic junction at the C2 position of the chromane ring, are an important class of derivatives with unique three-dimensional structures. Current time information in Općina Brdovec, HR. Various synthetic strategies have been developed to construct these complex frameworks.

One approach involves the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinols. This reaction can lead to the diastereoselective formation of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. nih.gov The diastereoselectivity of this process can often be controlled by the choice of acid catalyst and solvent. nih.gov

Other methods for the synthesis of spirochromanones include:

Kabbe Condensation: This reaction can be used to assemble the spiro core. Current time information in Općina Brdovec, HR.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures and has been applied to the synthesis of macrocycles containing a spirochromanone unit. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a complete structural map of 2,2-Dimethylchromane-6-carbaldehyde can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. libretexts.org In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.

The aldehydic proton (CHO) is highly deshielded and appears as a singlet at approximately 9.6-10.10 ppm. rsc.orglibretexts.org Protons on the aromatic ring typically resonate in the range of 6.5-8.0 ppm. libretexts.org For 6-substituted 2,2-dimethylchroman (B156738) derivatives, the coupling constants are characteristic, with J₅,₇ values around 1.6 to 2.4 Hz and J₇,₈ values from 8.0 to 8.6 Hz. mdpi.com The methylene (B1212753) protons (CH₂) of the chromane (B1220400) ring are observed at distinct chemical shifts. The CH₂ group at position 3, adjacent to the aromatic ring, is deshielded by both the carbonyl and alkoxy groups and its signal appears around 2.70 ppm. mdpi.com The gem-dimethyl protons at position 2 give rise to a characteristic singlet in the upfield region of the spectrum, typically around 1.40–1.50 ppm. mdpi.com

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.6 - 10.10 | Singlet | - |

| Aromatic H | 6.5 - 8.0 | Multiplet | See text |

| CH₂ (Position 3) | ~2.70 | Triplet | |

| CH₂ (Position 4) | Triplet | ||

| gem-Dimethyl H | 1.40 - 1.50 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is significantly deshielded and appears in the downfield region of the spectrum, typically between 190 and 200 ppm. libretexts.org Carbons of the aromatic ring resonate in the range of 125 to 150 ppm. libretexts.org The quaternary carbon at position 2, bearing the two methyl groups, and the other aromatic carbons can be identified in this region. The methylene carbons of the chromane ring and the carbons of the gem-dimethyl groups appear in the upfield region of the spectrum. The presence of an oxygen atom causes a downfield shift for the adjacent carbon. libretexts.org

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| Aromatic C | 125 - 150 |

| C-O (Ether) | 50 - 90 |

| C (Position 2) | |

| CH₂ (Position 3) | |

| CH₂ (Position 4) | |

| gem-Dimethyl C |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing long-range connectivity between protons and carbons. columbia.edulibretexts.org HMBC experiments show correlations between nuclei that are separated by two, three, or even four bonds. libretexts.orgceitec.cz

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of this compound (C₁₂H₁₄O₂) is 190.0994 g/mol . nih.gov HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula of the compound.

HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Exact Mass | 190.0994 g/mol |

| Molecular Weight | 190.24 g/mol |

Tandem Mass Spectrometry (MS²) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. This technique is invaluable for studying the fragmentation mechanisms of molecules.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 190. A common fragmentation pathway for aldehydes is the loss of a hydrogen atom, resulting in an [M-1]⁺ peak, or the loss of the entire CHO group, leading to an [M-29]⁺ peak. libretexts.org Another characteristic fragmentation for chromane derivatives involves the cleavage of the C-C bond next to the oxygen atom in the heterocyclic ring. libretexts.org The McLafferty rearrangement is a common fragmentation pattern for ketones and aldehydes with a sufficiently long alkyl chain, though its applicability here would depend on the specific ionization conditions. youtube.com Analysis of the fragments produced in an MS² experiment would allow for the detailed mapping of these and other fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and fragmentation patterns of thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide further structural information by fragmenting the selected precursor ion. nih.gov For chromene derivatives, common fragmentation pathways have been studied. uminho.pt While specific ESI-MS data for this compound is not detailed in the provided results, general principles of aldehyde fragmentation can be considered. Protonated aldehydes often exhibit a characteristic loss of carbon monoxide (CO), which is a major fragmentation pathway. nih.govnist.gov However, for certain aldehydes, particularly those with vicinal groups that can form a hydrogen bridge, a loss of H₂ can occur, leading to a ketene (B1206846) cation that may react with residual water in the collision cell. nih.govnist.gov This can complicate spectral interpretation. nih.gov The specific fragmentation of this compound would depend on the stability of the resulting fragments and the precise instrumental conditions. nih.gov

Table 1: General ESI-MS Fragmentation Patterns for Aldehydes

| Precursor Ion | Fragmentation Process | Common Neutral Loss | Resulting Ion |

| [M+H]⁺ | Cleavage of the formyl group | CO (28 Da) | [M+H-CO]⁺ |

| [M+H]⁺ | Loss of a hydrogen molecule | H₂ (2 Da) | [M+H-H₂]⁺ |

| [M+H]⁺ | Cleavage of the entire aldehyde group | CHO (29 Da) | [M+H-CHO]⁺ |

This table represents generalized fragmentation patterns and the actual spectrum for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peaks would include a strong absorption due to the C=O stretching of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group would also be visible as a distinct, though weaker, pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. Additionally, the C-O-C stretching of the ether linkage in the chromane ring would likely be observed between 1000 and 1300 cm⁻¹. The presence of the gem-dimethyl group would be indicated by characteristic C-H bending vibrations. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Gem-dimethyl | Bend | ~1370 - 1385 |

These are predicted values based on typical functional group absorptions. docbrown.infonist.govnist.gov

Other Chromatographic and Spectroscopic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. epa.gov In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. sielc.comnih.gov The purity of the compound is determined by injecting a solution of the sample and observing the resulting chromatogram. A pure compound should ideally show a single, sharp peak. The presence of additional peaks would indicate impurities.

For quantitative analysis, a calibration curve can be generated using standards of known concentration. researchgate.net The detection of aldehydes by HPLC can be enhanced by derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, UV-active derivative that can be detected with high sensitivity at around 360 nm. epa.govresearchgate.net This is particularly useful for trace analysis. epa.gov

Gas Chromatography (GC) for Reaction Mixture Analysis

Gas Chromatography (GC) is a valuable tool for monitoring the progress of the synthesis of this compound and for analyzing the composition of the reaction mixture, provided the compound and any intermediates or byproducts are sufficiently volatile and thermally stable. rsc.org In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. nist.gov The separation is based on the differential partitioning of the components between the mobile and stationary phases.

GC can be used to identify the presence of starting materials, intermediates, and the final product in a reaction sample. By comparing the retention times of the peaks in the chromatogram with those of known standards, the components of the mixture can be identified. nist.gov Quantification can be achieved by integrating the peak areas and using an internal standard. rsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and the aldehyde group in this compound. The UV-Vis spectrum is obtained by measuring the absorbance of a solution of the compound over a range of wavelengths.

The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic system and the C=O group, as well as n→π* transitions of the carbonyl group. researchgate.netnist.gov The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are dependent on the solvent used. researchgate.net These spectral features can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. science-softcon.descience-softcon.de

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and reactivity of chemical compounds. These methods, rooted in solving the Schrödinger equation, provide a detailed understanding of a molecule's behavior at the atomic and electronic levels. scienceopen.com For 2,2-dimethylchromane-6-carbaldehyde, these calculations can elucidate key properties that govern its chemical behavior.

Advances in computational power have made it feasible to apply these methods to increasingly complex systems, moving from gas-phase calculations of isolated molecules to more realistic models that include solvent effects. researchgate.net The insights gained from these calculations are crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations. nih.gov

Key Molecular Properties Calculated:

| Property | Description | Significance for this compound |

| Molecular Geometry | The three-dimensional arrangement of atoms and bond lengths/angles. | Determines the molecule's shape and steric interactions, influencing its ability to interact with other molecules. |

| Electronic Energy | The total energy of the molecule's electrons. | Provides a measure of the molecule's stability. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility, intermolecular forces, and interaction with polar environments. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. scirp.org |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational efficiency, making it suitable for studying larger molecules like this compound. scirp.org DFT calculates the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the complex wavefunctions of all electrons. mdpi.com

DFT studies on chroman derivatives often employ hybrid functionals, such as B3LYP, combined with appropriate basis sets to optimize molecular geometries and predict various properties. nih.govnih.gov These studies can provide valuable data on thermodynamic properties and reactivity descriptors. nih.gov

Key DFT-Calculated Reactivity Descriptors:

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. scirp.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

| Nucleophilicity Index (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | Measures the electron-donating ability of a molecule. mdpi.com |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity. longdom.orgjocpr.com These models are instrumental in drug discovery and development for identifying and optimizing lead compounds. jocpr.com For this compound, SAR modeling can help predict its potential biological activities based on its structural features.

The process involves developing mathematical models that relate molecular descriptors (physicochemical properties) to a specific biological endpoint. longdom.orgjocpr.com These descriptors can include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molecular shape. longdom.org

Steps in QSAR Modeling:

Data Set Selection: A collection of molecules with known activities is chosen. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each molecule in the set. nih.gov

Model Development: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. physchemres.orgnih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Information Gained from Molecular Docking:

| Information | Description |

| Binding Pose | The most likely three-dimensional orientation of the ligand within the binding site. |

| Binding Affinity | An estimation of the strength of the interaction between the ligand and the protein, often expressed as a docking score. mdpi.com |

| Key Interactions | Identification of specific amino acid residues involved in binding the ligand. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. cwu.edu For a molecule like this compound, which contains a flexible dihydropyran ring, understanding its conformational preferences is crucial.

Computational methods can be used to identify stable conformers and to calculate the energy barriers for interconversion between them. cwu.edu This information is vital for understanding how the molecule's three-dimensional shape influences its properties and interactions with other molecules. For cyclic systems like the chromane (B1220400) ring, stereochemical predictions regarding the relative orientations of substituents are also important. sapub.org

Methods for Conformational Analysis:

| Method | Description |

| Molecular Mechanics | Uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally less expensive and suitable for large systems. cwu.edu |

| Quantum Mechanics | Provides a more accurate description of the electronic structure and energy but is computationally more demanding. nih.gov |

Biological and Pharmacological Research Applications

Antidiabetic and Antifungal Activities

The therapeutic potential of chromone (B188151) and chromanone derivatives extends to metabolic and fungal diseases. nih.govnih.gov

Regarding antidiabetic properties, structure-activity relationship studies of chromanone analogs suggest that substitutions at various positions on the parent scaffold can yield effective antidiabetic drugs. nih.gov These compounds often exert their effects by inhibiting receptors like dipeptidyl peptidase-IV (DPP4) and peroxisome proliferator receptor gamma (PPAR-γ). nih.gov While the broader class of chromanones is recognized for its antidiabetic potential, specific studies focusing solely on 2,2-Dimethylchromane-6-carbaldehyde are limited. nih.gov

In the realm of antifungal activity, derivatives of the 2,2-dimethyl-2H-chromene structure have been designed and synthesized to create novel antifungal agents. nih.gov In vitro evaluations have shown that many of these compounds exhibit significant antifungal activity against various phytopathogenic fungi. nih.gov For instance, one study found that a derivative, compound 4j, demonstrated more potent antifungal effects against five different fungal strains than commercially available fungicides. nih.gov Furthermore, a related compound, (S)-4-hydroxy-2,2-dimethylchromane-6-carbaldehyde, was isolated from mycelial cultures of the fungus Hericium sp.. mdpi.com While this specific aldehyde was not tested for antifungal properties, another compound from the same extract showed activity against Candida albicans and Cryptococcus neoformans. mdpi.com This suggests that the chromane (B1220400) scaffold is a promising base for developing new antifungal treatments. nih.govmdpi.com

Anticancer and Cytotoxic Activities

The chromanone scaffold and its derivatives have been a significant focus of anticancer research, demonstrating cytotoxic effects against various cancer cell lines and engaging with specific molecular targets. nih.gov

Derivatives of chromane-6-carbaldehyde have shown cytotoxic activity against several human cancer cell lines. For example, a 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative was found to be cytotoxic against the MCF-7 breast cancer cell line. nih.gov Similarly, research on compounds isolated from Hericium sp., the same fungus that produces 4-hydroxy-2,2-dimethylchromane-6-carbaldehyde, has identified molecules that inhibit the growth of HeLa (cervical cancer), SW480, and HT29 (colon cancer) cells. nih.gov Further studies on chromanone-based SIRT2 inhibitors have confirmed their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.org

| Compound Class | Cancer Cell Line | Effect | Source |

|---|---|---|---|

| Furochromone-6-carbaldehyde derivative | MCF-7 (Breast) | Cytotoxic | nih.gov |

| Chromanone-based SIRT2 Inhibitors | MCF-7 (Breast) | Antiproliferative | acs.org |

| Chromanone-based SIRT2 Inhibitors | A549 (Lung) | Antiproliferative | acs.org |

| Compounds from Hericium sp. | HeLa (Cervical) | Growth-inhibitory | nih.gov |

| Compounds from Hericium sp. | SW480 (Colon) | Growth-inhibitory | nih.gov |

| Compounds from Hericium sp. | HT29 (Colon) | Growth-inhibitory | nih.gov |

A key mechanism underlying the anticancer potential of chromane derivatives is the inhibition of sirtuins, specifically Sirtuin 2 (SIRT2). acs.orgnih.gov SIRT2 is an enzyme implicated in aging-related diseases and cancer, making it an attractive therapeutic target. nih.govnih.gov

Researchers have synthesized and evaluated a series of substituted chromone and chroman-4-one derivatives as novel SIRT2 inhibitors. nih.gov These studies found that chroman-4-ones can act as potent and highly selective inhibitors of SIRT2, with inhibitory concentrations in the low micromolar range. acs.orgnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one series, with an IC₅₀ of 1.5 μM. nih.gov The antiproliferative effects of these compounds in cancer cells were found to correlate with their SIRT2 inhibition potency, and they were shown to increase the acetylation of α-tubulin, a known SIRT2 substrate, confirming target engagement within the cells. acs.org This line of research establishes chroman-4-ones as a critical starting point for developing novel anticancer agents that function via SIRT2 inhibition. acs.orgnih.gov

| Compound | Target | Activity (IC₅₀) | Selectivity | Source |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 μM | High selectivity over SIRT1 and SIRT3 | nih.gov |

| Chroman-4-one derivatives | SIRT2 | Low micromolar range | High | acs.org |

Antimicrobial and Antibacterial Properties

The 2,2-dimethylchromene scaffold has been investigated for its antimicrobial properties. researchgate.net Synthetic derivatives have been tested in vitro, with some showing notable activity against various bacteria and fungi. researchgate.net A dissertation study indicated that related compounds exhibited preliminary growth inhibition of gram-negative bacteria such as E. coli and, to a lesser extent, Pseudomonas aeruginosa. uni-hamburg.de Furthermore, the broader class of chromanone analogs is recognized for its general antimicrobial activity. nih.gov Research has also explored the synergistic effects of chromene derivatives, which, when complexed with delivery agents like cyclodextrins, show potential for enhanced antibacterial activity in combination with conventional antibiotics. mdpi.com

Anticonvulsant and Neuroprotective Effects

The chromane scaffold is a key pharmacophore in the development of treatments for neurodegenerative diseases. core.ac.uknih.gov Derivatives of furo[3,2-g]chromene-6-carbaldehyde have been assessed as potential agents for Alzheimer's disease, showing inhibitory effects against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, a series of gem-dimethylchroman-4-ol derivatives proved to be good inhibitors of eqBuChE, with activity in a range comparable to existing drugs. core.ac.uk

The neuroprotective effects may also be linked to the inhibition of SIRT2. nih.gov SIRT2 inhibition has been shown to be protective in models of neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govmdpi.com Given that chroman-4-one derivatives are potent and selective SIRT2 inhibitors, this presents a plausible mechanism for their neuroprotective potential. acs.orgnih.gov The general class of chromanones is also reported to have anticonvulsant and antidepressant activities. nih.gov

Anti-inflammatory and Anti-allergic Activities

The chromone and chromanone frameworks are widely recognized for their anti-inflammatory and anti-allergic properties. nih.govnih.gov Research on various natural and synthetic chromane derivatives has consistently pointed to their potential in modulating inflammatory responses. nih.govlookchem.com While comprehensive studies focusing specifically on the anti-inflammatory or anti-allergic actions of this compound are not extensively documented in the reviewed literature, the well-established activities of the broader chemical class suggest this as a promising area for future investigation. nih.govnih.gov

Antiviral Activity

Research into the antiviral potential of chromane structures has included investigations into their efficacy against significant human pathogens like the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

Hepatitis C Virus NS3-NS4A Protease Inhibition

The compound this compound has been identified in the context of serine protease inhibition, specifically targeting the Hepatitis C Virus (HCV) NS3-NS4A protease. This viral enzyme is crucial for the replication of the hepatitis C virus. A patent has listed this compound among compounds that are part of inhibitors of this key viral enzyme, suggesting its potential role as an antiviral agent by disrupting the HCV life cycle. nih.gov The inhibition of HCV NS3-NS4A protease is a validated strategy for antiviral drug development, analogous to the mechanism of action of successful HIV protease inhibitors. nih.gov

Anti-HIV Activity

While direct studies on this compound's anti-HIV activity are not extensively detailed in the available literature, research on related chroman aldehydes has shown promising results. A study focused on the synthesis of various chroman aldehydes demonstrated that these compounds can inhibit HIV infectivity. Although the specific compound this compound was not among the derivatives tested, the findings for analogous structures suggest a potential avenue for future investigation. The study found that certain chroman aldehydes exhibited inhibitory activity against HIV, with some showing IC50 values in the micromolar range.

| Compound Derivative (Related to this compound) | IC50 (µM) | Therapeutic Index (TI) |

| Keto aldehyde 7 | ~30-40 | ~5 |

| Compound 8 | ~30-40 | Not specified |

| Chromene 11 | ~30-40 | Not specified |

This table presents data for related chroman aldehydes as reported in the study "Synthesis of chroman aldehydes that inhibit HIV". The specific activity of this compound was not reported.

Antioxidant Activity

The antioxidant potential of chromane derivatives has been a subject of scientific inquiry. The core structure is related to that of Vitamin E, a well-known antioxidant. A dissertation synthesizing this compound noted that related natural products have exhibited antioxidative properties.

Research on bioactive compounds from mushrooms has also highlighted the antioxidant capabilities of chromane derivatives. One study on culinary-medicinal mushrooms mentions 4-Hydroxy-2,2-dimethylchromane-6-carbaldehyde, a closely related compound, in the context of free radical scavenging and antioxidant activity. Similarly, a review on medicinal mushrooms from North America lists 4-Hydroxy-2,2-dimethylchromane-6-carbaldehyde as a bioactive compound with noted antioxidant effects. Another study on a unique North American Hericium sp. fungus also identified (S)-4-hydroxy-2,2-dimethylchromane-6-carbaldehyde and reported its characterization, which is often associated with evaluating the antioxidant potential of natural products.

Factor α or TNFα Production Blockade

The compound this compound has been noted for its inhibitory activity related to Tumor Necrosis Factor-alpha (TNF-α). Specifically, it has been reported to inhibit TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human endothelial cells. The upregulation of ICAM-1 is a key event in inflammatory processes, and its inhibition suggests that this compound may possess anti-inflammatory properties by interfering with the TNF-α signaling pathway.

| Compound | Activity |

| This compound | Inhibition of TNF-α-induced ICAM-1 expression on human endothelial cells |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current research is actively pursuing innovative and more efficient ways to synthesize 2,2-dimethylchromane-6-carbaldehyde and related structures. A significant focus is on the pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal (B89532) or 3-methylcrotonaldehyde with appropriate phenols. rsc.org This method has already proven successful in the synthesis of various natural products. rsc.org Further investigations are exploring the use of different catalysts and reaction conditions to improve yields and selectivity, minimizing the formation of unwanted byproducts. The development of one-pot multicomponent reactions is also a promising avenue, offering a more streamlined and atom-economical approach to constructing the chromane (B1220400) core. researchgate.netsharif.edu

Exploration of New Biological Targets and Therapeutic Applications

The chromane scaffold is a well-established pharmacophore found in a wide array of natural and synthetic compounds with diverse biological activities. nih.govnih.gov While the therapeutic potential of many chromane derivatives is known, the specific biological targets of this compound are still under active investigation. Future research will focus on screening this compound and its analogs against a broad range of biological targets to uncover new therapeutic opportunities. For instance, derivatives of the closely related 6-bromo-2,2-dimethylchroman-4-one (B1283529) have been synthesized as potent inhibitors of the β-secretase enzyme (BACE-1), a key target in Alzheimer's disease research. acs.orgacs.org This suggests that this compound could serve as a valuable starting point for developing novel treatments for neurodegenerative disorders and other diseases.

Structure-Based Drug Design and Optimization Studies

To maximize the therapeutic potential of this compound, researchers are employing structure-based drug design and optimization strategies. This involves synthesizing a library of derivatives with systematic modifications to the core structure and evaluating their structure-activity relationships (SAR). nih.gov For example, studies on related chromane-based compounds have shown that the introduction of specific substituents can significantly enhance potency and selectivity for a particular biological target. nih.gov Computational modeling and X-ray crystallography are being used to understand the binding interactions between these molecules and their target proteins at the molecular level. nih.govnih.gov This information is crucial for the rational design of next-generation drug candidates with improved efficacy and pharmacokinetic profiles.

Green Chemistry Approaches in Chromane Synthesis

In line with the growing emphasis on sustainable chemical practices, future research will increasingly focus on developing green chemistry approaches for the synthesis of this compound and its derivatives. nih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave and ultrasound irradiation. nih.govresearchgate.net Researchers are exploring the use of water as a solvent and employing novel catalysts like Rochelle salt and nano-kaoline/BF3/Fe3O4 to promote cleaner and more sustainable synthetic routes. researchgate.netsharif.edu These green methodologies not only reduce the environmental impact of chemical synthesis but can also lead to improved yields and simplified purification processes. researchgate.net

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling

A critical aspect of future research will be the comprehensive evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of promising this compound derivatives. espublisher.com Pharmacokinetic studies will investigate the absorption, distribution, metabolism, and excretion (ADME) of these compounds in biological systems to assess their drug-likeness and bioavailability. espublisher.com Pharmacodynamic studies will aim to understand the relationship between drug concentration and its pharmacological effect, providing insights into the mechanism of action and optimal dosing regimens. nih.gov These studies are essential for translating promising lead compounds into clinically effective and safe therapeutic agents. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.